molecular formula C12H9BrO2 B11856173 2-(4-Hydroxyphenoxy)-1-bromobenzene

2-(4-Hydroxyphenoxy)-1-bromobenzene

Cat. No.: B11856173
M. Wt: 265.10 g/mol
InChI Key: LADNYENVXZMCBZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-1-bromobenzene is an organic compound that features a bromine atom and a hydroxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-1-bromobenzene typically involves the bromination of 2-phenoxyphenol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-1-bromobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenoxybenzenes with various functional groups.

    Oxidation: Products include quinones or phenoxybenzaldehydes.

    Reduction: Products include dehalogenated phenoxybenzenes or phenols.

Scientific Research Applications

2-(4-Hydroxyphenoxy)-1-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-1-bromobenzene depends on its specific application. In biological systems, it may interact with cellular components through its hydroxy and bromine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of herbicides.

    4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a biochemical reagent.

    2-Phenoxyphenol: A precursor in the synthesis of various organic compounds.

Uniqueness

2-(4-Hydroxyphenoxy)-1-bromobenzene is unique due to the presence of both a bromine atom and a hydroxyphenoxy group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

4-(2-bromophenoxy)phenol

InChI

InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H

InChI Key

LADNYENVXZMCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br

Origin of Product

United States

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